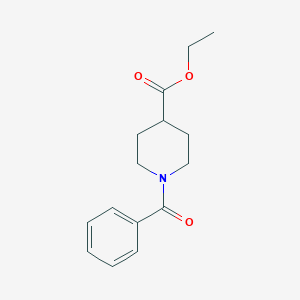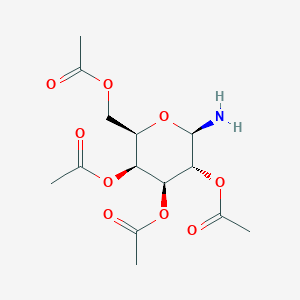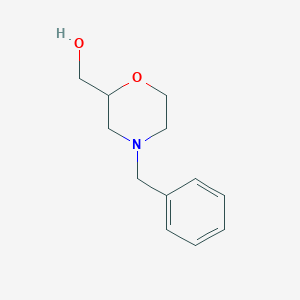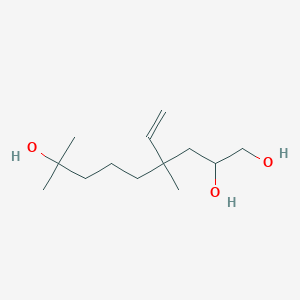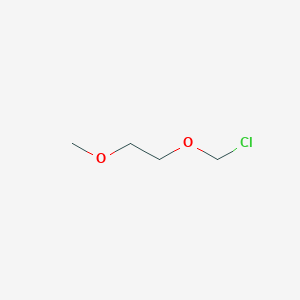
2-甲氧基乙氧基甲基氯
描述
2-Methoxyethoxymethyl Chloride is an OH-protecting reagent . It is used in the modification of antibiotics and is selectively cleaved under aprotic conditions in the presence of a wide range of OH-protected reagents . An example of the target molecule MEM Chloride is the side chain of roxithromycin .
Synthesis Analysis
A simple microreactor system has been utilized for the continuous flow synthesis of novel ionic liquids having a (2-methoxyethoxy)methyl or methoxymethyl substituent . The conversion rates of N-bases and tributylphosphine in the microreactor system are faster than those in the batch system because of less diffusion distance in the tube reactor .Molecular Structure Analysis
2-Methoxyethoxymethyl chloride is an organic compound with the formula CH3OCH2CH2OCH2Cl . It is a colorless liquid and is classified as a chloroalkyl ether .Chemical Reactions Analysis
2-Methoxyethoxymethyl chloride is used as an OH-protecting reagent . It is selectively cleaved under aprotic conditions in the presence of a wide range of OH-protected reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxyethoxymethyl chloride are as follows: It has a molar mass of 124.56 g·mol −1 . It is a colorless liquid with a density of 1.094 g cm −3 . Its boiling point is 50–52 °C (122–126 °F; 323–325 K) at 13 mm Hg .科学研究应用
Synthesis of Roxithromycin Side Chain
2-Methoxyethoxymethyl chloride (MEM chloride): is utilized in the synthesis of complex molecules like roxithromycin , an antibiotic. Specifically, it serves as a key reagent in constructing the ether side chain of roxithromycin . This application demonstrates MEM chloride’s role in facilitating the synthesis of pharmacologically active compounds.
Protection of Hydroxyl Groups
In peptide synthesis, protecting functional groups is crucial. MEM chloride is employed to protect hydroxyl (OH) groups in amino acids like serine and threonine . This protection is essential to prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.
Stereodirecting Group in Organometallic Reactions
MEM chloride’s chelating ability makes it valuable as a stereodirecting group in organometallic reactions. It was notably used in the stereocontrolled addition of α-methoxyvinyllithium to a carbonyl group during the synthesis of taxusin , a complex natural product . This highlights its role in achieving stereochemical control in synthetic chemistry.
Coordination to Metals
The compound’s ability to coordinate to metals can accelerate cleavage by Lewis acids . This property is particularly useful in reactions where the coordination to a metal ion can enhance the reactivity or selectivity of a particular transformation.
Cleavage Under Aprotic Conditions
MEM chloride is selectively cleaved under aprotic conditions , which are environments that lack protic solvents like water or alcohols . This selective cleavage is advantageous when working with a range of OH-protected reagents, allowing for precise deprotection steps in synthetic pathways.
Moisture and Heat Sensitive Applications
Due to its sensitivity to moisture and heat, MEM chloride requires careful handling and storage. This characteristic is important in applications where controlled reactivity is necessary, such as in the preparation of sensitive intermediates in pharmaceutical synthesis .
Research Use in Organic Synthesis
MEM chloride is designated for research use only (RUO) , indicating its primary application in experimental and investigative scenarios within organic synthesis . Researchers rely on its consistent performance for developing new synthetic methodologies and studying reaction mechanisms.
Compatibility with Various Reaction Conditions
Finally, MEM chloride’s stability under a variety of reaction conditions makes it a versatile reagent in organic chemistry. Its compatibility with different reagents and conditions allows for its use in a wide array of chemical transformations .
安全和危害
2-Methoxyethoxymethyl chloride is classified as a flammable liquid and vapor . It may cause cancer, skin irritation, serious eye irritation, and respiratory irritation . It is advised to obtain special instructions before use, keep away from heat, sparks, open flames, hot surfaces, and to wear protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
1-(chloromethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAQBNMRITRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063250 | |
| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethoxymethyl chloride | |
CAS RN |
3970-21-6 | |
| Record name | 1-(Chloromethoxy)-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyethoxymethyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-(chloromethoxy)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,5-dioxahexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYETHOXYMETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5RRM67QUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



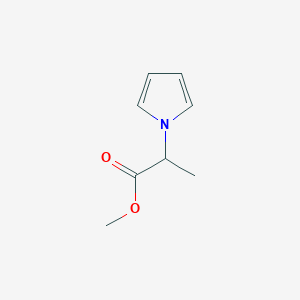
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
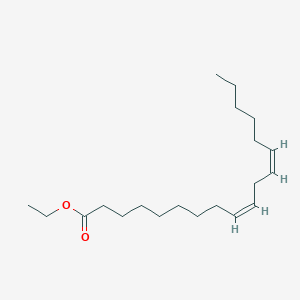
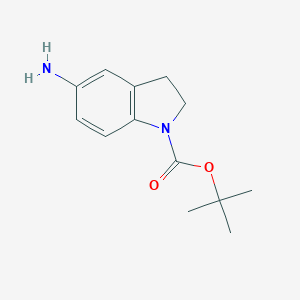
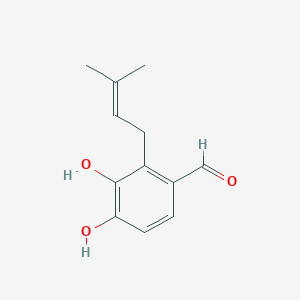
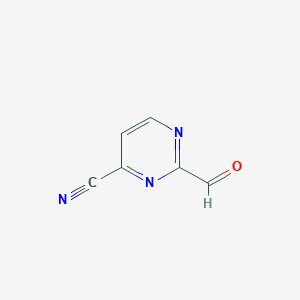
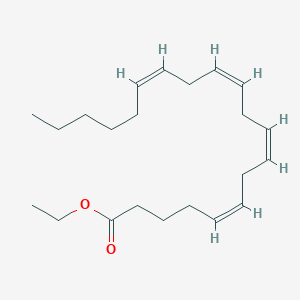
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
